![molecular formula C20H20N4O2 B2540742 3-(2-(1H-苯并[d]咪唑-1-基)乙酰基)-3,4,5,6-四氢-1H-1,5-甲烷并吡啶[1,2-a][1,5]二氮杂环-8(2H)-酮 CAS No. 1207025-56-6](/img/structure/B2540742.png)

3-(2-(1H-苯并[d]咪唑-1-基)乙酰基)-3,4,5,6-四氢-1H-1,5-甲烷并吡啶[1,2-a][1,5]二氮杂环-8(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

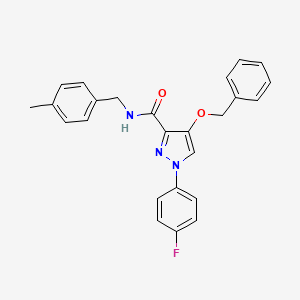

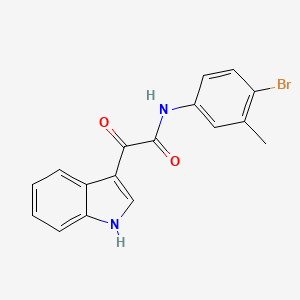

The synthesis of various heterocyclic compounds has been a subject of interest due to their potential biological activities. In the first paper, a series of compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and others were synthesized through a multi-step process. The initial step involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate, N-methylation, and further reactions with 4-aminoantipyrine or different carboxylic acids to yield the final compounds .

In the second paper, a new family of azaheterocycle-fused [1,3]diazepines was synthesized. The key step in this synthesis was the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at C-3, which led to the formation of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones with optically pure characteristics .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of benzo[d]imidazole and pyridine rings, which are common scaffolds in medicinal chemistry due to their pharmacological properties. The compounds synthesized in the first paper include various functional groups such as oxadiazole and triazolopyridine moieties, which are expected to contribute to their biological activities . The second paper focuses on the synthesis of imidazopyridine-fused [1,3]diazepinones, which are a new family of compounds that could offer unique interactions with biological targets due to their fused ring systems .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, including the formation of Schiff's bases, acylation, and cyclization reactions. The Schiff's base formation is a key step in the synthesis of the compounds in the first paper, which then undergoes further transformation to yield the final products . The selective C-acylation reaction described in the second paper is particularly noteworthy as it allows for the introduction of acyl groups at specific positions on the imidazopyridine ring, which is crucial for the synthesis of the target [1,3]diazepinones .

Physical and Chemical Properties Analysis

While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, it can be inferred that the presence of multiple aromatic rings and heteroatoms would influence their solubility, stability, and reactivity. The optically pure nature of the compounds synthesized in the second paper suggests that they may have chiral centers, which could affect their physical properties and interactions with biological targets . The biological activity assays, such as antioxidant and antimicrobial activities, indicate that these compounds have the potential to interact with biological systems, which is often related to their chemical structure and properties .

科学研究应用

新型化学结构的合成

对咪唑和苯并咪唑衍生物的研究包括为杂环化合物开发新的合成途径。例如,研究表明了合成四氢二氮杂环酮衍生物和二苯并二氮杂环的方法,突出了这些杂环在化学合成中的多功能性 (Robins 等,2006),(Sathyanarayana 和 Prabusankar,2014)。

药物应用

咪唑和苯并咪唑衍生物因其药理潜力而受到探索。这些化合物已被研究其抗肿瘤、抗微生物和酶抑制活性。例如,具有咪唑和苯并咪唑部分的新化合物对各种人类癌细胞系表现出相当大的细胞毒性 (Mullagiri 等,2018)。

材料科学

在材料科学中,咪唑衍生物因其电化学和电气特性而受到研究,这对于开发电子设备的新材料至关重要。例如,对低聚苯并咪唑的研究集中在其电化学、电气、光学和热学性质上,促进了具有特定电子功能的材料的进步 (Anand 和 Muthusamy,2018)。

作用机制

Target of action

Compounds containing benzimidazole and indole moieties have been found to interact with a variety of targets, including bacterial cell division protein FtsZ , and various enzymes and receptors in the human body .

Mode of action

The mode of action of these compounds can vary widely depending on the specific derivative and target. For example, some benzimidazole derivatives have been found to inhibit the growth of bacteria by interfering with the function of the FtsZ protein .

Biochemical pathways

These compounds can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and antitumor activities, suggesting that they may interact with multiple pathways related to these processes .

Pharmacokinetics

The ADME properties of these compounds can also vary widely. Many benzimidazole and indole derivatives are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of these compounds can include the inhibition of bacterial growth, reduction of inflammation, and inhibition of tumor growth .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .

属性

IUPAC Name |

11-[2-(benzimidazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19-7-3-6-17-15-8-14(10-24(17)19)9-22(11-15)20(26)12-23-13-21-16-4-1-2-5-18(16)23/h1-7,13-15H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMJSOQSWWZZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)